molecular formula C27H19N3O B5470199 (Z)-2-(1H-benzimidazol-2-yl)-3-[2-(naphthalen-2-ylmethoxy)phenyl]prop-2-enenitrile

(Z)-2-(1H-benzimidazol-2-yl)-3-[2-(naphthalen-2-ylmethoxy)phenyl]prop-2-enenitrile

Cat. No.: B5470199
M. Wt: 401.5 g/mol
InChI Key: SPJMVIKEGPQELE-KQWNVCNZSA-N
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Description

(Z)-2-(1H-benzimidazol-2-yl)-3-[2-(naphthalen-2-ylmethoxy)phenyl]prop-2-enenitrile is a complex organic compound that features a benzimidazole ring, a naphthalene moiety, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(1H-benzimidazol-2-yl)-3-[2-(naphthalen-2-ylmethoxy)phenyl]prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.

    Introduction of the Naphthalene Moiety: This step might involve the reaction of the benzimidazole intermediate with a naphthalene derivative under specific conditions.

    Formation of the Prop-2-enenitrile Group: This could be achieved through a Knoevenagel condensation reaction involving the benzimidazole-naphthalene intermediate and a nitrile-containing compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or naphthalene rings.

    Reduction: Reduction reactions could target the nitrile group, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzimidazole or naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst could be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles could be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(1H-benzimidazol-2-yl)-3-[2-(naphthalen-2-ylmethoxy)phenyl]prop-2-enenitrile could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or DNA.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory activities.

Industry

In industry, the compound might find applications in the development of new materials or as a precursor in the synthesis of dyes, pigments, or other functional materials.

Mechanism of Action

The mechanism of action of (Z)-2-(1H-benzimidazol-2-yl)-3-[2-(naphthalen-2-ylmethoxy)phenyl]prop-2-enenitrile would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the naphthalene moiety.

    (Z)-2-(1H-benzimidazol-2-yl)-3-(naphthalen-2-yl)prop-2-enenitrile: Lacks the methoxy group.

Uniqueness

The presence of both the naphthalene moiety and the methoxy group in (Z)-2-(1H-benzimidazol-2-yl)-3-[2-(naphthalen-2-ylmethoxy)phenyl]prop-2-enenitrile might confer unique chemical and biological properties, such as enhanced binding affinity to certain biological targets or improved solubility.

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-[2-(naphthalen-2-ylmethoxy)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19N3O/c28-17-23(27-29-24-10-4-5-11-25(24)30-27)16-22-9-3-6-12-26(22)31-18-19-13-14-20-7-1-2-8-21(20)15-19/h1-16H,18H2,(H,29,30)/b23-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJMVIKEGPQELE-KQWNVCNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)COC3=CC=CC=C3C=C(C#N)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)COC3=CC=CC=C3/C=C(/C#N)\C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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